3-[[4-(dimethylamino)phenyl](4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one
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Overview
Description
3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the intermediate 7-[4-(4-amino-phenylamino)-6-dimethylamino-[1,3,5]triazin-2-yloxy]-4-methyl-chromen-2-one. This intermediate is then subjected to a condensation reaction with different aldehyde derivatives to form Schiff base derivatives. These derivatives undergo cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Various substitution reactions can occur at the aromatic rings or the coumarin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.
Industry: The compound can be used in the development of new pharmaceuticals and as a component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler compound with a similar core structure but lacking the additional functional groups.
Warfarin: A well-known anticoagulant that is also a coumarin derivative.
Dicoumarol: Another anticoagulant with a structure similar to that of warfarin.
Uniqueness
What sets 3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one apart is its unique combination of functional groups, which confer a wide range of biological activities and potential applications. Its dimethylamino and hydroxy groups, along with the coumarin core, make it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C29H25NO6 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]-(4-hydroxy-6-methyl-2-oxochromen-3-yl)methyl]-4-hydroxy-6-methylchromen-2-one |
InChI |
InChI=1S/C29H25NO6/c1-15-5-11-21-19(13-15)26(31)24(28(33)35-21)23(17-7-9-18(10-8-17)30(3)4)25-27(32)20-14-16(2)6-12-22(20)36-29(25)34/h5-14,23,31-32H,1-4H3 |
InChI Key |
JJTVWKDUWWKHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C(C3=CC=C(C=C3)N(C)C)C4=C(C5=C(C=CC(=C5)C)OC4=O)O |
Origin of Product |
United States |
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